methyl (2E)-2-[(5-bromothiophene-2-carbonyl)imino]-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate
Description
Methyl (2E)-2-[(5-bromothiophene-2-carbonyl)imino]-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a heterocyclic compound featuring a benzothiazole core fused with a thiophene moiety. The structure includes a bromine substituent on the thiophene ring and a methyl ester group at the 6-position of the benzothiazole system. The (2E)-configuration of the imine linkage ensures planar geometry, which may influence intermolecular interactions and crystallographic packing.
Structural determination of such compounds typically employs X-ray crystallography, with refinement tools like SHELXL enabling precise atomic coordinate analysis . Programs such as ORTEP-3 facilitate graphical representation of molecular geometry, aiding in the visualization of key features like ring puckering and hydrogen-bonding networks .
Properties
IUPAC Name |
methyl 2-(5-bromothiophene-2-carbonyl)imino-3-methyl-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O3S2/c1-18-9-4-3-8(14(20)21-2)7-11(9)23-15(18)17-13(19)10-5-6-12(16)22-10/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYJQMMRDBKZMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (2E)-2-[(5-bromothiophene-2-carbonyl)imino]-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a complex organic compound that exhibits significant biological activity. Its unique structure combines a benzothiazole moiety with a thiophene ring and a bromine substituent, which contributes to its diverse pharmacological properties. This article reviews the synthesis, biological activities, mechanisms of action, and potential applications of this compound based on recent research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is , and it features a complex arrangement that allows for various interactions with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit broad-spectrum antimicrobial activity. For instance, compounds similar to this compound have shown promising results against various bacterial and fungal strains. The minimal inhibitory concentration (MIC) values for related compounds have been reported as low as 50 µg/mL against multiple organisms, indicating strong antibacterial properties .
Anticancer Properties
Research indicates that benzothiazole derivatives possess significant cytotoxic effects against tumorigenic cell lines. For example, in vitro studies have revealed that certain derivatives can selectively inhibit cancer cell proliferation while sparing normal cells. The compound's mechanism of action may involve the modulation of signaling pathways associated with cell growth and apoptosis . Specific IC50 values from related compounds suggest effective concentrations in the nanomolar range for inhibiting cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer) .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.
- DNA Interaction : There is potential for binding to DNA or RNA structures, affecting gene expression and cellular function.
- Signaling Pathway Modulation : By influencing key signaling pathways, the compound may alter cellular responses to stress or growth signals .
Comparative Analysis with Similar Compounds
A comparative analysis reveals that this compound shares structural similarities with other benzothiazole derivatives but exhibits unique electronic properties due to the bromine substituent. This distinctiveness may enhance its biological activity compared to structurally analogous compounds.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Methyl 5-chlorobenzothiazole | Structure | Anticancer, Antimicrobial |
| Methyl 4-chlorobenzothiazole | Structure | Antifungal |
| Methyl 5-bromobenzothiazole | Structure | Cytotoxicity against tumor cells |
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Anticancer Efficacy : A study involving a series of benzothiazole derivatives demonstrated significant cytotoxicity against various cancer cell lines with IC50 values ranging from 10 to 100 nM .
- Antimicrobial Screening : Another investigation assessed the antimicrobial properties of substituted benzothiazoles against clinical isolates of bacteria and fungi, confirming potent activity with MIC values comparable to established antibiotics .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarity and Computational Assessment
The compound’s structural analogs often share the benzothiazole scaffold, which is common in pharmaceuticals and agrochemicals due to its bioactivity. Molecular fingerprints (e.g., MACCS, Morgan) and similarity metrics (e.g., Tanimoto, Dice coefficients) are critical for quantifying structural resemblance . For example:
- Analog A : Replacing the 5-bromothiophene group with a chlorophenyl moiety reduces electron-withdrawing effects, altering reactivity.
- Analog B : Substituting the methyl ester with a carboxylic acid group enhances hydrogen-bonding capacity but reduces lipophilicity.
| Feature | Target Compound | Analog A | Analog B |
|---|---|---|---|
| Substituent (R1) | 5-Bromothiophene | Chlorophenyl | 5-Bromothiophene |
| Ester/Acid Group (R2) | Methyl ester | Methyl ester | Carboxylic acid |
| Tanimoto Similarity* | 1.00 (reference) | 0.78 | 0.85 |
*Calculated using MACCS fingerprints and Tanimoto coefficients .
Solid-State Interactions and Hydrogen Bonding
Hydrogen-bonding patterns, analyzed via Etter’s graph set theory, differentiate crystallization behavior . The target compound’s imine and ester groups likely form R₂²(8) motifs (two donors/acceptors in an 8-membered ring), whereas Analog B’s carboxylic acid may create extended C(6) chains. Such differences impact solubility and stability.
Conformational Dynamics: Ring Puckering
The 2,3-dihydro-1,3-benzothiazole ring’s puckering can be quantified using Cremer-Pople parameters . Analogous compounds with fused cyclohexane rings exhibit higher puckering amplitudes (e.g., θ = 15° vs. 8° for the target compound), affecting steric interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
